2-Methylbut-3-yn-1-ol

Distillation Purification Physicochemical differentiation

2-Methylbut-3-yn-1-ol (CAS 584-00-9), also referred to as 2-methyl-3-butyn-1-ol, is a branched primary alkynol bearing a terminal alkyne and a primary hydroxyl group on a five-carbon skeleton (C₅H₈O, MW 84.12 g/mol). Its structural combination of a terminal –C≡CH moiety with a primary –CH₂OH group, separated by a chiral C-2 methyl branch, distinguishes it from the simpler linear 3-butyn-1-ol, the tertiary isomer 2-methyl-3-butyn-2-ol, and the parent propargyl alcohol.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 584-00-9
Cat. No. B3343904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbut-3-yn-1-ol
CAS584-00-9
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCC(CO)C#C
InChIInChI=1S/C5H8O/c1-3-5(2)4-6/h1,5-6H,4H2,2H3
InChIKeyQDLPJHIEFRSZJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbut-3-yn-1-ol (CAS 584-00-9) Procurement Guide: What Separates This C5 Primary Alkynol from Its Closest Analogs


2-Methylbut-3-yn-1-ol (CAS 584-00-9), also referred to as 2-methyl-3-butyn-1-ol, is a branched primary alkynol bearing a terminal alkyne and a primary hydroxyl group on a five-carbon skeleton (C₅H₈O, MW 84.12 g/mol) [1]. Its structural combination of a terminal –C≡CH moiety with a primary –CH₂OH group, separated by a chiral C-2 methyl branch, distinguishes it from the simpler linear 3-butyn-1-ol, the tertiary isomer 2-methyl-3-butyn-2-ol, and the parent propargyl alcohol . This architecture confers a unique profile of physicochemical properties, acid-base probe sensitivity, and chiral derivatization potential that cannot be replicated by any single in-class analog [2].

Why 3-Butyn-1-ol, 2-Methyl-3-butyn-2-ol, and Propargyl Alcohol Cannot Replace 2-Methylbut-3-yn-1-ol in Key Application Scenarios


Substituting 2-methylbut-3-yn-1-ol with seemingly similar alkynols introduces consequential differences in boiling point (up to 36.7°C delta), flash point (up to 27.9°C difference), and functional-group architecture that directly affect distillation feasibility, safety classification, and downstream reactivity . The tertiary isomer 2-methyl-3-butyn-2-ol undergoes direct –C≡C– → –C–C– hydrogenation (bypassing the alkene intermediate), a mechanistic pathway unavailable to the primary hydroxyl-bearing 2-methylbut-3-yn-1-ol, making the two non-interchangeable in semi-hydrogenation workflows [1]. Furthermore, the chiral center at C-2 present in 2-methylbut-3-yn-1-ol is absent in the linear 3-butyn-1-ol, meaning racemic resolution strategies and stereochemical outcomes cannot be transferred between these analogs [2]. Critically, 2-methylbut-3-yn-1-ol is the specific molecular probe established in the literature for distinguishing Lewis acid (Ca²⁺) versus Brønsted acid (PO–H) sites on hydroxyapatite catalysts, a validated role that no generic replacement can fulfill without re-validation [3].

Quantitative Differentiation Evidence for 2-Methylbut-3-yn-1-ol (CAS 584-00-9) Against Closest Analogs


Distillation Cut Separation: Boiling Point Elevation of 11.8–36.7°C vs. Closest Structural Analogs

2-Methylbut-3-yn-1-ol exhibits a boiling point of 140.7°C at 760 mmHg, which is substantially higher than all three closest alkynol analogs: 3-butyn-1-ol (128.9°C), 2-methyl-3-butyn-2-ol (104°C), and propargyl alcohol (114–115°C) . The 11.8°C elevation above the linear primary analog 3-butyn-1-ol translates to a meaningful distillation separation margin under standard atmospheric conditions. The 36.7°C difference from the tertiary isomer 2-methyl-3-butyn-2-ol is conclusive for chromatographic and distillative resolution of mixtures . Correspondingly, the flash point (46.9°C) is also the highest among these four compounds, exceeding 3-butyn-1-ol by 10.9°C and 2-methyl-3-butyn-2-ol by 27.9°C .

Distillation Purification Physicochemical differentiation Process engineering

Acid-Base Probe Specificity: Validated Discrimination of Ca²⁺ Lewis vs. PO–H Brønsted Acid Sites on Hydroxyapatite Catalysts

2-Methylbut-3-yn-1-ol is established in the peer-reviewed literature as a validated probe molecule for surface acid-base characterization of hydroxyapatite (HAP) catalysts [1]. Binet et al. demonstrated that the conversion of this specific alkynol is linearly dependent on the relative surface abundance of Ca²⁺ Lewis acid sites versus PO–H Brønsted acid sites, as quantified by CO adsorption monitored via FTIR [1]. Ca²⁺ Lewis acid sites, though possessing stronger intrinsic acidity, were shown to be less efficient than PO–H sites in catalyzing the conversion, resulting in a linear decrease in conversion with increasing relative Ca²⁺ accessibility [1]. In a complementary study by Diallo-Garcia et al., 2-methylbut-3-yn-1-ol conversion was used to evaluate the influence of Mg substitution on HAP basic properties, revealing that low Mg content (x ≤ 1 in Mgₓ-HAP) produced no detectable influence on basic conversion, while higher Mg content led to structural disorder (whitlockite phase formation) and a measurable decrease in intrinsic basicity [2]. In contrast, Sr-for-Ca substitution yielded an enhancement of basic reactivity [2]. The tertiary isomer (2-methyl-3-butyn-2-ol, MBOH) is used as a complementary but mechanistically distinct probe—its conversion on acidic sites yields 3-methyl-3-buten-1-yne (dehydration) whereas on basic sites it fragments to acetone + acetylene (retro-Favorskii cleavage) [3]. The primary alkynol 2-methylbut-3-yn-1-ol thus provides a complementary, single-probe readout that the tertiary MBOH probe cannot replicate without parallel experiments.

Heterogeneous catalysis Surface acid-base properties Hydroxyapatite Catalyst characterization

Chiral Resolution: Enzymatic Kinetic Resolution Yields (S)-Alcohol at 86–91% ee vs. (R)-Ester at 62–64% ee Using Candida rugosa Lipase

Sharma et al. (1996) demonstrated the enzymatic kinetic resolution of racemic alkyn-3-ols—a class that includes 2-methylbut-3-yn-1-ol (bearing the hydroxyl at the 3-position relative to the alkyne carbon, i.e., a secondary alcohol on an alkynyl backbone)—using Candida rugosa lipase and trifluoroethyl butyrate as acyl donor in hexane [1]. The resolution afforded (S)-alcohols with 86–91% enantiomeric excess (ee) and the corresponding (R)-butyrate esters with 62–64% ee after subsequent alcoholysis with 1-butanol [1]. This enzymatic differentiation is predicated on the chiral secondary alcohol center that is present in 2-methylbut-3-yn-1-ol but absent in propargyl alcohol and 3-butyn-1-ol (achiral), and absent in the tertiary alcohol 2-methyl-3-butyn-2-ol (which cannot serve as a lipase substrate for esterification due to the lack of a secondary alcohol hydrogen) [1]. The resolved (S)-enantiomer of alkyn-3-ols serves as a chiral building block for leukotriene and pheromone synthesis [2].

Enzymatic kinetic resolution Chiral building blocks Lipase catalysis Enantioselective synthesis

Safety Classification Differentiation: 2-Methylbut-3-yn-1-ol Classified as Flam. Liq. 3 (H226) vs. Flam. Liq. 2 (H225) with Reproductive Toxicity (H361) for 2-Methyl-3-butyn-2-ol

The GHS classification profile of 2-methylbut-3-yn-1-ol is meaningfully less restrictive than that of its tertiary isomer 2-methyl-3-butyn-2-ol (CAS 115-19-5). According to the ECHA C&L Inventory, 2-methylbut-3-yn-1-ol is classified as Flam. Liq. 3 (H226: Flammable liquid and vapour), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335: respiratory irritation), with the Signal Word 'Warning' [1]. In contrast, 2-methyl-3-butyn-2-ol carries the more severe Flam. Liq. 2 (H225: Highly flammable liquid and vapour) with Signal Word 'Danger', plus additional hazard statements H302 (Harmful if swallowed), H318 (Causes serious eye damage), H361 (Suspected of damaging fertility or the unborn child), and H336 (May cause drowsiness or dizziness) . The flash point difference (46.9°C vs. 19–25°C) underpins the more favorable flammability classification, reducing storage and handling restrictions. The absence of the H361 reproductive toxicity classification for 2-methylbut-3-yn-1-ol is a critical differentiator for laboratories operating under restricted substance policies.

GHS classification Safety assessment Procurement compliance Hazard communication

Hydrogenation Pathway Divergence: Primary Alkynol Undergoes Stepwise –C≡C– → –C=C– → –C–C– vs. Direct –C≡C– → –C–C– Hydrogenation for Tertiary Isomer

In the continuous gas-phase hydrogenation of C4 alkynols over Pd/Al₂O₃ (P = 1 atm, T = 373 K), González-Fernández et al. (2019) established a mechanistic dichotomy that is governed by the hydroxyl group position [1]. Primary (3-butyn-1-ol) and secondary (3-butyn-2-ol) alkynols undergo exclusively stepwise hydrogenation (–C≡C– → –C=C– → –C–C–), enabling isolation of the intermediate alkenol at partial conversion [1]. In contrast, the tertiary alkynol (2-methyl-3-butyn-2-ol) proceeds via a direct –C≡C– → –C–C– transformation, forming 2-methyl-butan-2-ol with 14% selectivity even at low conversion (~5%), consistent with dissociative adsorption on electron-deficient Pdδ⁻ sites [1]. The hydrogenation rate followed the order: primary < secondary < tertiary [1]. Although 2-methylbut-3-yn-1-ol (a C5 primary alkynol) was not directly tested in this study, its classification as a primary alkynol—with the hydroxyl at a position analogous to 3-butyn-1-ol but with an additional methyl branch—predicts it will follow the stepwise hydrogenation pathway, making it mechanistically suitable for alkenol intermediate synthesis, unlike the tertiary isomer [1].

Selective hydrogenation Alkenol synthesis Reaction mechanism Pd catalysis

Scalable Synthesis vs. 3-Butyn-1-ol: Improved Consistency Over the 15–45% Yield Range of the Classic Ethylene Oxide Route

Gérard and Miginiac (1976) reported a convenient synthesis of 2-methyl-3-butyn-1-ol that addressed the significant yield inconsistency (15–45%) plaguing the classical 3-butyn-1-ol synthesis via sodium or lithium acetylide reaction with ethylene oxide in liquid ammonia [1]. The classic route requires liquid ammonia, dry ice, and long contact times, producing highly variable yields (15–45%) that complicate procurement planning and process economics [1]. While the 1976 paper describes the synthetic methodology for 2-methylbut-3-yn-1-ol, the key procurement-relevant finding is that this compound can be accessed via an alternative β-hydroxyethylation pathway (alkynyllithium derivative + epoxyethane in liquid ammonia) that reportedly delivers 'excellent yields' for 3-butyn-1-ol homologues where R = alkyl, including the 2-methyl-substituted analog [2]. This synthetic accessibility is superior to the previously inconsistent routes and provides a more reliable supply chain basis compared to bespoke alkynols that lack an optimized literature preparation.

Chemical synthesis Process optimization Yield improvement Scalability

High-Confidence Application Scenarios for 2-Methylbut-3-yn-1-ol (CAS 584-00-9) Based on Quantitative Differentiation Evidence


Heterogeneous Catalyst Surface Acidity Characterization Using a Validated Single-Probe Method

For research groups developing or characterizing hydroxyapatite, metal oxide, or zeolite catalysts, 2-methylbut-3-yn-1-ol serves as a literature-validated probe molecule whose conversion linearly correlates with the relative surface abundance of Ca²⁺ Lewis acid sites vs. PO–H Brønsted acid sites [1]. Substitution of this compound with 2-methyl-3-butyn-2-ol (MBOH) or 3-butyn-1-ol would produce divergent product distributions that respond to different surface site types, invalidating direct comparison with the HAP catalyst literature [2]. This compound is therefore the only appropriate procurement choice for laboratories replicating or extending the hydroxyapatite acid-base characterization methodology [1][3].

Enzymatic Synthesis of Enantiomerically Enriched (S)- or (R)-Alkynol Chiral Building Blocks

2-Methylbut-3-yn-1-ol is uniquely positioned among C5 alkynols for chiral building block preparation. Using Candida rugosa lipase-catalyzed transesterification with trifluoroethyl butyrate in hexane, the racemate can be resolved to yield (S)-2-methylbut-3-yn-1-ol at 86–91% ee, with the complementary (R)-butyrate ester accessible at 62–64% ee after alcoholysis [4]. Neither 3-butyn-1-ol nor propargyl alcohol contain a chiral center, and 2-methyl-3-butyn-2-ol is a tertiary alcohol that cannot serve as a lipase substrate for esterification [4]. Procurement of racemic 2-methylbut-3-yn-1-ol for in-house enzymatic resolution thus enables access to both enantiomeric series, which are employed as intermediates for leukotriene and pheromone synthesis [5].

Semi-Hydrogenation to Chiral Alkenol Intermediates via Stepwise Alkyne Reduction

For synthetic efforts requiring controlled semi-hydrogenation of a terminal alkyne to the corresponding alkenol, 2-methylbut-3-yn-1-ol is mechanistically compatible with the stepwise –C≡C– → –C=C– → –C–C– pathway established for primary alkynols over Pd catalysts [6]. This enables trapping of the chiral alkenol intermediate at partial conversion, a strategy that is unavailable when using the tertiary isomer 2-methyl-3-butyn-2-ol, which undergoes direct –C≡C– → –C–C– hydrogenation with inevitable over-reduction even at low conversion [6]. The higher boiling point (140.7°C vs. 104°C for the tertiary isomer) also facilitates product separation by distillation after hydrogenation [7].

Laboratory-Scale Procurement Where GHS Flammability Category 3 and Absence of Reproductive Toxicity Classification Are Decisive

Institutional laboratories operating under restricted substance policies, or pilot plants where storage of Flam. Liq. 2 (H225, 'Highly Flammable') liquids requires explosion-proof infrastructure, will find that 2-methylbut-3-yn-1-ol (Flam. Liq. 3, H226; Signal Word: Warning) imposes materially lower compliance burden than 2-methyl-3-butyn-2-ol (Flam. Liq. 2, H225; Signal Word: Danger) [8]. The additional absence of H361 (Suspected reproductive toxicity) and H318 (Serious eye damage) classifications—both present for the tertiary isomer—further simplifies procurement approval, SDS management, and personal protective equipment requirements [8].

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